molecular formula C10H13Cl2N B12213089 [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine

[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine

Cat. No.: B12213089
M. Wt: 218.12 g/mol
InChI Key: AFOXBJMTVXJFLL-UHFFFAOYSA-N
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Description

[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is a secondary amine featuring a propyl chain substituted with a 2,4-dichlorophenyl group and a methylamine moiety. Its molecular formula is C₁₀H₁₂Cl₂N, with a molecular weight of 217.12 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-methylpropan-1-amine

InChI

InChI=1S/C10H13Cl2N/c1-13-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7,13H,2-3,6H2,1H3

InChI Key

AFOXBJMTVXJFLL-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Gabriel Synthesis with Subsequent Methylation

The Gabriel synthesis is a well-established method for primary amine preparation, adaptable to secondary amines through post-functionalization. For [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine, this approach involves three key steps:

  • Synthesis of 1-Chloro-3-(2,4-dichlorophenyl)propane

    • Starting material : 3-(2,4-Dichlorophenyl)propanol is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 60°C to form the corresponding alkyl chloride.

    • Reaction conditions : Excess SOCl₂ ensures complete conversion, with reflux (60–100°C) for 2–4 hours.

    • Yield : ~90–98% after distillation.

  • Phthalimide Intermediate Formation

    • Substitution reaction : The alkyl chloride reacts with potassium phthalimide in DMF at 90–100°C for 16–24 hours.

    • Mechanism : Nucleophilic displacement by phthalimide yields 2-(3-(2,4-dichlorophenyl)propyl)isoindoline-1,3-dione.

    • Yield : >95% after recrystallization.

  • Hydrazinolysis and Methylation

    • Primary amine release : The phthalimide intermediate undergoes hydrolysis with hydrazine hydrate (80%) in methanol under reflux for 24–28 hours, yielding 3-(2,4-dichlorophenyl)propylamine.

    • Methylation : The primary amine is methylated via the Eschweiler-Clarke reaction using formaldehyde (HCHO) and formic acid (HCOOH) at 100°C for 6–8 hours.

    • Yield : 92–95% after recrystallization.

Advantages : High purity (>98% HPLC), scalability, and compatibility with industrial production.

Direct Alkylation of Methylamine

This one-step method involves the reaction of 1-chloro-3-(2,4-dichlorophenyl)propane with methylamine under controlled conditions:

  • Conditions : Excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 12 hours.

  • Challenges : Risk of over-alkylation to tertiary amines; mitigated by using a 5:1 molar ratio of methylamine to alkyl chloride.

  • Yield : 70–75% after column chromatography.

Reductive Amination of 3-(2,4-Dichlorophenyl)propanal

An alternative route avoids alkyl halides:

  • Aldehyde synthesis : Oxidation of 3-(2,4-dichlorophenyl)propanol using pyridinium chlorochromate (PCC) in dichloromethane.

  • Reductive amination : Reaction with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).

  • Yield : 65–70% after distillation.

Limitations : Lower efficiency due to intermediate oxidation steps.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)Purity (%)Scalability
Gabriel + MethylationSOCl₂, K-phthalimide, HCHO60–100°C, reflux92–95>98High
Direct AlkylationCH₃NH₂, THF50°C, 12 h70–7590–92Moderate
Reductive AminationPCC, NaBH₃CNRT, pH 5–665–7085–88Low

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Gabriel synthesis : DMF enhances nucleophilicity of phthalimide but requires thorough removal during workup.

  • Direct alkylation : THF improves methylamine solubility but necessitates anhydrous conditions to prevent hydrolysis.

Byproduct Management

  • Phthalhydrazide removal : Filtration after hydrazinolysis ensures high-purity primary amine.

  • Over-alkylation control : Excess methylamine and shorter reaction times minimize tertiary amine formation.

Green Chemistry Considerations

  • Solvent recycling : DMF recovery via distillation reduces environmental impact.

  • Catalytic alternatives : Exploring biocatalysts for reductive amination could improve sustainability.

Industrial-Scale Production Insights

The Gabriel method is preferred for large-scale synthesis due to:

  • Batch process compatibility : Example 3 in demonstrates a 2.73 kg yield (99.3%) using industrial reactors.

  • Cost efficiency : Raw materials (SOCl₂, phthalimide) are inexpensive and commercially available.

Analytical Characterization

  • HNMR : Peaks at δ 2.45 (N–CH₃), δ 1.75–1.90 (m, CH₂), and δ 7.25–7.45 (dichlorophenyl aromatic protons).

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

Types of Reactions

[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Synthetic Intermediate in Drug Development

One of the primary applications of [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is as a synthetic intermediate in the development of pharmaceutical agents. Its structure allows for modifications that can lead to the creation of various therapeutic compounds targeting central nervous system disorders. The compound's similarity to known psychoactive substances positions it as a candidate for further investigation in drug design aimed at treating conditions such as depression and anxiety disorders.

Preliminary studies suggest that This compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Compounds with similar structures have been explored for their antidepressant and anxiolytic properties. However, detailed pharmacological profiles specific to this compound remain limited, necessitating further research to elucidate its biological effects.

Case Studies

  • Antidepressant Activity : Research on structurally related compounds has indicated potential antidepressant effects, prompting investigations into the specific interactions of This compound with serotonin receptors.
  • Anxiolytic Properties : Similar compounds have been shown to exhibit anxiolytic effects in animal models, suggesting that this compound may also possess such qualities pending empirical validation.

Applications in Agrochemicals

The compound may also serve as a precursor in the synthesis of agrochemicals, particularly those involving chlorinated aromatic compounds. The chlorinated nature of the phenyl group contributes to the efficacy of certain herbicides and pesticides, making this compound relevant in agricultural applications where control over pests and weeds is required.

Mechanism of Action

The mechanism of action of [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Amine Chain Structure Biological Activity/Notes Reference
This compound C₁₀H₁₂Cl₂N 217.12 2,4-dichloro Propyl-methylamine Hypothesized CNS activity (inferred from analogs)
[(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine C₁₃H₂₀ClN₂ 254.80 4-chloro Diethylamino-propyl Not specified; likely CNS modulator
(3,4-Dichlorophenyl)methylamine C₁₁H₁₅Cl₂NO 248.15 3,4-dichloro Methoxypropylamine Unknown; methoxy group may reduce lipophilicity
1-(4-Chlorophenyl)ethylamine C₁₅H₂₅ClN₂ 268.83 4-chloro Branched dimethylamino chain Antiproliferative potential (inferred)
MA1 (3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propylaminoquinolin-6-ol) C₁₉H₁₅ClFN₃O₂ 394.80 2-chloro-4-fluoro Oxadiazole-propylamine High CB2 receptor affinity (Ki = 2.1 nM)
HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) C₂₂H₂₈ClN₂O₂ 392.93 2-chloro-5-methyl Piperazine-phenoxypropyl Serotonergic/dopaminergic activity

Key Observations:

Impact of Halogen Substitution: The 2,4-dichloro configuration in the target compound provides steric and electronic effects distinct from mono-chloro (e.g., [(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine) or mixed halogenated analogs (e.g., MA1 with 2-chloro-4-fluoro). Dichloro substitution typically enhances binding to hydrophobic pockets in receptors compared to mono-substituted derivatives . Methoxy groups (e.g., in (3,4-Dichlorophenyl)methylamine) reduce lipophilicity (logP ~2.5 vs.

Amine Chain Modifications :

  • Branching and bulkiness (e.g., in [1-(4-Chlorophenyl)ethyl]amine derivatives) can hinder receptor interaction, as seen in antiproliferative assays where bulky chains reduced activity ().
  • Piperazine moieties (e.g., HBK16) introduce basicity and hydrogen-bonding capacity, often improving affinity for neurotransmitter receptors .

Biological Activity Trends :

  • Compounds with oxadiazole or piperazine cores (e.g., MA1, HBK16) show high receptor specificity (CB2 or serotonin/dopamine receptors) due to rigid backbones and hydrogen-bonding sites .
  • Dichloro-substituted amines may exhibit CNS activity , as inferred from structurally related MCHR1 antagonists () and CB2 agonists ().

Biological Activity

[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is a compound notable for its unique structural characteristics, which confer a range of biological activities. This article explores the biological activity of this compound through various studies, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group and an amine functional group, which play critical roles in its biological interactions. The presence of chlorine atoms enhances the lipophilicity and reactivity of the molecule, potentially influencing its binding to biological targets.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit nitric oxide production in macrophages, indicating a potential for modulating inflammatory responses . The structure-activity relationship (SAR) in these studies highlights that the presence of specific substituents can enhance anti-inflammatory activity.

The mechanism by which this compound exerts its biological effects likely involves interactions with various enzymes and receptors. The dichlorophenyl moiety is hypothesized to bind within hydrophobic pockets of proteins, while the amine group may form hydrogen bonds with key amino acid residues . This dual interaction can lead to modulation of enzymatic activity or receptor signaling pathways.

Study on Enzyme Inhibition

In a study examining enzyme inhibition, compounds structurally related to this compound were tested against various enzymes involved in metabolic pathways. The results indicated a significant inhibition of enzyme activity at low micromolar concentrations, suggesting that this compound could serve as a lead in drug development targeting metabolic disorders.

Receptor Binding Studies

Another investigation focused on the binding affinity of similar compounds to NMDA receptors. Results showed that certain derivatives effectively inhibited receptor function at concentrations below 5 µM, indicating potential neuroprotective effects . This finding suggests that this compound might also interact with neurotransmitter systems.

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